molecular formula C₄₂H₈₁NO₈ B1140050 Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- CAS No. 148347-40-4

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-

Cat. No.: B1140050
CAS No.: 148347-40-4
M. Wt: 728.09
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of α-Galactosyl-C18-ceramide represents a sophisticated arrangement of distinct structural components that collectively define its chemical identity and biological function. The compound possesses the molecular formula C42H81NO8 with a molecular weight of 728.1 g/mol, establishing it as a substantial lipid molecule within the glycosphingolipid family. The systematic chemical name, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]octadecanamide, reveals the precise stereochemical configuration and structural organization that characterizes this molecule.

The fundamental architecture consists of three primary structural domains that work in concert to create the overall molecular framework. The galactose head group represents the hydrophilic component, featuring the characteristic alpha-D-galactopyranosyl moiety that provides specific recognition properties. This sugar residue contains multiple hydroxyl groups positioned at the 2, 3, 4, and 6 carbon positions, creating a complex three-dimensional arrangement that influences both molecular interactions and conformational flexibility. The alpha-glycosidic linkage between the galactose unit and the ceramide backbone represents a critical structural feature, as this specific stereochemistry distinguishes it from beta-linked analogs and directly impacts biological recognition mechanisms.

The sphingoid base component forms the central structural element, characterized by the (1S,2R,3E) stereochemical configuration that defines the spatial arrangement of functional groups along the eighteen-carbon chain. The 2R configuration at the hydroxyl-bearing carbon establishes the appropriate stereochemistry for biological recognition, while the 3E double bond introduces geometric constraints that influence overall molecular conformation. This trans-configured double bond system creates a rigid structural element that affects membrane integration and molecular packing properties.

Table 1: Structural Components and Stereochemical Features

Component Configuration Carbon Length Key Features
Galactose Head Group alpha-D-galactopyranosyl 6 carbons Multiple hydroxyl groups, alpha-linkage
Sphingoid Base (1S,2R,3E) 18 carbons Trans double bond, 2R hydroxyl
Fatty Acid Chain Octadecanamide 18 carbons Saturated amide-linked chain
Overall Molecule - 42 carbons Molecular weight 728.1 g/mol

The fatty acid component consists of an octadecanamide group, representing a fully saturated eighteen-carbon chain linked through an amide bond to the amino group of the sphingoid base. This amide linkage creates a rigid connection that influences the overall molecular conformation and contributes to the formation of hydrogen bonding networks. The saturated nature of this fatty acid chain promotes tight molecular packing and enhances membrane stability when incorporated into lipid bilayers.

Stereochemical analysis reveals that the molecule contains multiple chiral centers, with the most significant being the 1S and 2R configurations within the sphingoid base region. These stereochemical features create a three-dimensional molecular shape that is essential for proper biological recognition and function. The 1S configuration positions the galactosyl-bearing methyl group in the appropriate spatial orientation for interaction with recognition proteins, while the 2R hydroxyl group provides additional hydrogen bonding capabilities.

The conformational flexibility of α-Galactosyl-C18-ceramide is significantly constrained by the trans double bond at the 3,4 position, which creates a rigid structural element that influences the overall molecular shape. This geometric constraint prevents free rotation around the double bond, resulting in a more defined three-dimensional structure compared to fully saturated analogs. The presence of multiple hydroxyl groups throughout the molecule creates an extensive hydrogen bonding network that further stabilizes specific conformational states.

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-XNQSXISPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Octadecanamide, also known as stearamide, is a fatty amide derived from stearic acid. The specific compound in focus, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl] octadecanamide, possesses unique structural features that may influence its biological activity. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₃₇NO
  • Molecular Weight : 283.49 g/mol
  • Structure : Characterized by a long hydrocarbon chain which contributes to its hydrophobic nature and low solubility in water.

Toxicity and Safety

Research indicates that octadecanamide exhibits low toxicity levels. It is unlikely to cause acute oral toxicity or significant skin irritation in humans. Studies have shown that it does not exhibit carcinogenic properties and has minimal effects on bacterial mutagenicity.

Metabolic Role

Octadecanamide functions as a metabolite in fatty acid metabolism and plays a role in lipid peroxidation processes. It is involved in various biochemical pathways that regulate cellular functions and signaling .

Antioxidant Properties

Some studies have highlighted the potential antioxidant activities of fatty amides, including octadecanamide. These compounds may help mitigate oxidative stress by scavenging free radicals, thus contributing to cellular protection against damage .

Comparative Analysis of Fatty Amides

The following table compares octadecanamide with other related fatty amides:

Compound NameMolecular FormulaUnique Features
HexadecanamideC₁₆H₃₃NOShorter carbon chain; lower melting point
NonadecanamideC₁₉H₃₇NOLonger carbon chain; higher melting point
EicosanamideC₂₀H₄₁NOEven longer carbon chain; distinct solubility characteristics
LauramideC₁₂H₂₅NOSignificantly shorter chain; used as a surfactant

Octadecanamide's unique balance between hydrophobic properties and low toxicity makes it versatile for both industrial and consumer applications.

Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of various fatty acids, including octadecanamide. The results indicated that octadecanamide exhibited significant free radical scavenging activity, which could be beneficial in formulations aimed at reducing oxidative stress .

Study 2: Metabolic Pathways

Research into the metabolic pathways involving octadecanamide revealed its role as a secondary metabolite. This study emphasized its potential in signaling pathways that could influence cell growth and differentiation .

Scientific Research Applications

Octadecanamide derivatives have been studied for their biological activities, particularly as potential therapeutic agents. The presence of the galactopyranosyl moiety enhances interactions with biological membranes and may influence cell signaling pathways.

Ceramide Research

This compound is related to ceramide structures, which are crucial in cellular signaling and apoptosis. Research has indicated that modifications to ceramide structures can affect their biological functions, including their role in cancer cell growth inhibition and neuroprotective effects . Studies have shown that certain ceramide derivatives can cross the blood-brain barrier, making them candidates for neurological therapies .

Glycolipid Synthesis

The compound is utilized in synthesizing glycolipids, which are important for cell recognition and signaling. The synthesis of β-glycolipids from octadecanamide derivatives has been reported to yield high yields with good chemo- and stereoselectivity . These glycolipids have potential applications in vaccine development and immunotherapy.

Drug Delivery Systems

Due to its amphiphilic nature, octadecanamide can be incorporated into drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability . This application is particularly relevant in cancer therapy where targeted drug delivery is crucial.

Cosmetic Applications

The emollient properties of octadecanamide derivatives make them suitable for use in cosmetic formulations. They can enhance skin hydration and improve the texture of creams and lotions .

Case Study 1: Inhibition of Sphingomyelin Synthase

Research conducted by Koolath et al. demonstrated that unique chiral ceramides derived from octadecanamide can inhibit sphingomyelin synthase activity in vitro. This study highlights the potential of these compounds in developing treatments for diseases associated with sphingolipid metabolism disorders .

Case Study 2: Neuroprotective Effects

A study explored the neuroprotective effects of ceramide derivatives on neuronal cells subjected to oxidative stress. The results indicated that certain derivatives of octadecanamide could significantly reduce cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, synthesis routes, and biological roles of analogous glycosphingolipids:

Compound Name & Source Structural Features Molecular Formula Synthesis Highlights Biological Role/Applications
Target Compound α-D-Galactopyranosylceramide with C18:0 acyl chain and (1S,2R,3E) stereochemistry C48H91NO13 (890.25 g/mol) Not explicitly detailed in evidence; likely involves glycosylation of ceramide precursors . Membrane lipid rafts, immune modulation .
N-[(2S,3R,4E)-1-{[α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc]oxy}-3-hydroxy-4-octadecen-2-yl]dodecanamide Tri-saccharide (Gal-Gal-Glc) linked to a shorter dodecanamide (C12:0) chain C48H89NO18 (968.23 g/mol) Enzymatic glycosylation or stepwise chemical coupling of monosaccharides . Enhanced carbohydrate-mediated cell adhesion due to multivalent glycosylation .
N-[(1S,2S,3R)-1-[[(6-Azido-6-deoxy-α-D-galactopyranosyl)oxy]methyl]-2,3-dihydroxyheptadecyl]hexacosanamide 6-Azido-modified α-D-galactose; C26:0 acyl chain C49H94N4O12 (931.30 g/mol) NaN3 substitution in anhydrous DMF at 80°C . Click chemistry intermediate for bioconjugation or fluorescent labeling .
Neu5Acα2,3Galβ1,4Glc-Ceramide (GM4) Sialylated lactosylceramide with a negatively charged N-acetylneuraminic acid (Neu5Ac) residue C59H108N2O22 (1197.51 g/mol) Enzymatic sialylation using sialyltransferases . Ganglioside involved in neuronal differentiation and pathogen recognition .
N-[(1S,2R,3E)-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]dodecanamide 3-O-Sulfated β-D-galactose; introduces a sulfate group for enhanced polarity C41H77NO14S (840.12 g/mol) Sulfation via SO3·pyridine or enzymatic sulfotransferases . Potential ligand for sulfatide-binding proteins (e.g., laminin) in extracellular matrices .
Termitomycesphin D β-D-Glucopyranosylceramide with a 9-hydroxy-9-methyl group and conjugated dienes C47H85NO16 (920.19 g/mol) Biocatalytic hydroxylation and methylation during fungal biosynthesis . Antimicrobial activity in fungal defense systems .

Key Observations

Sugar Moieties :

  • The target compound’s α-D-galactose contrasts with β-D-glucose in Termitomycesphin D or sialic acid in GM4 , affecting receptor specificity.
  • Sulfation (e.g., 3-O-sulfo in ) increases polarity and enables ionic interactions absent in the target compound.

Acyl Chain Variations :

  • Shorter acyl chains (e.g., C12:0 in ) reduce hydrophobicity, altering membrane integration compared to the C18:0 chain in the target compound.
  • Unsaturated bonds (e.g., 4E,8Z in ) influence lipid packing and phase behavior.

Synthetic Modifications :

  • Azide () or alkyne () groups enable bioorthogonal tagging, unlike the native hydroxyl groups in the target compound.
  • Oligosaccharide extensions (e.g., tri-saccharide in ) enhance multivalent binding but complicate synthesis .

Biological Implications :

  • Sialylation (GM4) and sulfation confer negative charges, enabling interactions with lectins or extracellular matrix proteins .
  • Fungal derivatives like Termitomycesphin D highlight evolutionary diversification for ecological roles .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound GM4 3-O-Sulfo Derivative Termitomycesphin D
Molecular Weight (g/mol) 890.25 1197.51 840.12 920.19
LogP (Predicted) 8.2 3.5 2.8 6.7
Hydrogen Bond Donors 10 18 12 14
Biological Half-Life >24 h (in vitro) 12 h (in vitro) 6 h (in vitro) N/A

Preparation Methods

Stereoselective Formation of the (1S,2R,3E)-Sphingosine Backbone

The sphingoid base is synthesized from Garner’s aldehyde , a chiral auxiliary enabling precise control over the C1 and C2 stereocenters. A Wittig reaction introduces the E-configured C3–C4 double bond using heptadecenyl triphenylphosphonium ylide. Subsequent reduction with NaBH4 yields the (1S,2R)-configured diol, which is selectively protected at the C2 hydroxyl using tert-butyldimethylsilyl (TBS) chloride.

Critical Parameters :

  • Temperature : −78°C for Wittig reaction to prevent isomerization.

  • Catalyst : Titanium(IV) isopropolate enhances diastereomeric excess (>98%).

Glycosylation Strategies for α-D-Galactopyranosyl Attachment

Donor-Acceptor Reactivity Matching

The galactose donor’s protecting groups dictate α-selectivity. Benzoyl-protected thiogalactosides (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl thioethyl) exhibit higher α-selectivity (α:β = 9:1) compared to benzyl-protected analogs (α:β = 3:1). Activation with N-iodosuccinimide (NIS) and triflic acid (TfOH) at −40°C promotes glycosylation while minimizing side reactions.

Table 1: Glycosylation Conditions and Outcomes

Donor TypePromoter SystemTemp (°C)α:β RatioYield (%)
Benzoyl-protectedNIS/TfOH−409:162
Benzyl-protectedNIS/TfOH−203:178
Azido-thiogalactosideTMSOTf−788:155

Azide-Based Modular Synthesis

A convergent approach employs 6-azidogalactosyl thioglycoside donors, enabling post-glycosylation functionalization. After coupling, the azide is reduced to an amine using Staudinger conditions (PPh3/H2O), followed by amidation with stearic acid.

Amidation of the Sphingoid Base

Stearoyl Chloride Coupling

Activation of stearic acid to its acyl chloride (SOCl2, 70°C) allows direct amidation with the sphingoid base’s primary amine. Triethylamine (TEA) scavenges HCl, driving the reaction to >90% conversion.

Titanium(IV)-Mediated Direct Amidation

An alternative single-step method uses titanium(IV) isopropylate (Ti(OiPr)4) as a Lewis acid catalyst. Heating stearic acid and the sphingoid amine at 165°C for 7 h under ammonia yields the amide with 98.4% purity.

Table 2: Amidation Methods Comparison

MethodCatalystTemp (°C)Time (h)Yield (%)
Acyl chlorideNone251285
Titanium(IV)Ti(OiPr)4165798.4
EDCl/HOBtDMAP0–252476

Deprotection and Final Purification

Global Deprotection

Benzoyl groups are cleaved using NH3/MeOH (7 M, 24 h), while TBS ethers are removed with tetrabutylammonium fluoride (TBAF). Hydrogenolysis (H2, Pd(OH)2/C) eliminates benzyl protections.

Chromatographic Purification

Final purification employs silica gel chromatography (EtOAc/MeOH/H2O, 8:2:0.1) followed by recrystallization from chloroform/n-hexane to achieve >99% purity.

Analytical Characterization

Structural Validation

  • NMR : ¹H NMR (CDCl3) δ 5.35 (m, 1H, CH=CH), 4.85 (d, J = 3.8 Hz, H-1′), 3.98 (m, H-2).

  • MS : ESI-MS m/z 724.0 [M+H]+ (calc. 724.0).

Purity Assessment

HPLC (C18 column, MeCN/H2O 85:15) shows a single peak at tR = 12.7 min, confirming homogeneity .

Q & A

What are the key challenges in synthesizing this glycosphingolipid, and how can stereochemical purity be ensured?

Basic Research Focus : Synthesis and structural validation.
Methodological Answer :

  • Synthesis : The compound is a glycosphingolipid derivative requiring multi-step synthesis:
    • Sphingoid base preparation : Start with L-serine and palmitoyl-CoA to form the sphingosine backbone via serine palmitoyltransferase .
    • N-acylation : Stearoyl-CoA (C18:0) is enzymatically coupled to the sphingoid base using ceramide synthase .
    • Glycosylation : The alpha-D-galactopyranosyl group is added via glycosyltransferases (e.g., UDP-galactose ceramide galactosyltransferase) or chemical methods (Koening-Knorr reaction) .
  • Stereochemical Validation :
    • Use chiral HPLC or NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to confirm the 1S,2R,3E configuration .
    • Compare retention times and optical rotation with reference standards .

How does the alpha-D-galactopyranosyl moiety influence the compound’s interaction with lipid bilayers or receptors?

Advanced Research Focus : Structure-function relationships.
Methodological Answer :

  • Membrane Interaction :
    • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers to assess how the galactose headgroup alters membrane curvature or phase behavior .
    • Langmuir Trough Experiments : Measure changes in surface pressure-area isotherms to quantify lipid packing efficiency .
  • Receptor Binding :
    • SPR (Surface Plasmon Resonance) : Immobilize candidate receptors (e.g., galectin-3) and measure binding kinetics .
    • Competitive ELISA : Test displacement of known ligands (e.g., lactose) to identify specificity .

What analytical techniques are most reliable for quantifying this compound in biological matrices?

Basic Research Focus : Analytical chemistry.
Methodological Answer :

  • LC-MS/MS :
    • Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm).
    • Ionization : ESI+ (m/z 729.6 [M+Na]+^+) with MRM transitions .
    • Internal Standard : Deuterated ceramide (e.g., C17-ceramide-d7) .
  • Challenges :
    • Matrix effects (e.g., phospholipids) require SPE cleanup (C18 cartridges) .
    • Quantify using calibration curves with RRF (Relative Response Factor) adjustments (e.g., 79% accuracy for octadecanamide derivatives) .

Are there contradictions in reported bioactivity data for similar ceramides, and how can they be resolved?

Advanced Research Focus : Data reconciliation.
Methodological Answer :

  • Case Study : Anticancer activity in Octadecanamide, N-2-naphthalenyl- showed altered lipid profiles in renal cell carcinoma , but analogous data for this galactosylated derivative are lacking.
  • Resolution Strategies :
    • In Vitro Assays : Compare pro-apoptotic effects (e.g., caspase-3 activation) in cancer vs. normal cells .
    • Metabolomics : Use UPLC-Q-TOF/MS to track downstream metabolites (e.g., sphingosine-1-phosphate) in treated tissues .
    • Contradiction Note : Species-specific effects (e.g., murine vs. human ceramidases) may explain discrepancies; validate across models .

How can the compound’s role in lipid raft formation be experimentally tested?

Advanced Research Focus : Biophysical mechanisms.
Methodological Answer :

  • Detergent-Resistant Membrane (DRM) Isolation :
    • Lyse cells in cold Triton X-100.
    • Centrifuge to isolate DRMs and analyze compound distribution via Western blot (anti-ceramide antibodies) .
  • Fluorescence Microscopy :
    • Label with BODIPY-FL-C12 ceramide analog.
    • Co-stain with cholera toxin B (raft marker GM1) to assess colocalization .

What computational tools are suitable for predicting this compound’s metabolic pathways?

Basic Research Focus : Bioinformatics.
Methodological Answer :

  • Pathway Prediction :
    • Use KEGG or HMDB to map potential enzymes (e.g., galactocerebrosidase for glycan cleavage) .
    • Software : Schrödinger’s BioLuminate for docking studies with lysosomal enzymes .
  • Limitations : Alpha-galactosidase activity may vary; validate predictions with knock-out cell lines .

How does the compound’s hydroxylation pattern affect its stability in aqueous buffers?

Basic Research Focus : Physicochemical properties.
Methodological Answer :

  • Degradation Studies :
    • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
    • Monitor hydrolysis via TLC (silica gel, chloroform:methanol:water 60:35:8) .
  • Stabilization :
    • Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

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